2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Overview
Description
2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide is 336.12224039 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Compound Utility
2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide and its derivatives have been synthesized and investigated for various applications, including the development of new pharmaceuticals and materials. For example, the synthesis of pyridazino[4,5-b]indole-1-acetamide compounds has been reported with activities ranging from cardiac to neuroprotective and cytostatic effects, demonstrating the versatility of this chemical framework in drug development (Habernickel, 2002). Additionally, compounds with a similar structure have shown significant antinociceptive activity, suggesting potential for pain management applications (Dogruer et al., 2000).
Antimicrobial Properties
Research has demonstrated the antimicrobial potential of pyridine derivatives, including those related to 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide. For instance, a study on new pyrimidinone and oxazinone derivatives fused with thiophene rings showed good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012). This indicates the compound's potential in developing new antimicrobial agents.
Insecticidal Activities
The insecticidal activities of pyridine derivatives have been explored, suggesting the utility of 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide related compounds in agricultural applications. A study found that certain pyridine derivatives possess moderate to strong aphidicidal activities, offering a potential avenue for pest control (Bakhite et al., 2014).
Anticancer Research
Compounds similar to 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide have been investigated for their anticancer properties. For example, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone and its derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting the potential for cancer treatment applications (Hour et al., 2007).
Radioligand Development
Research into the development of novel radioligands for imaging purposes has also included compounds structurally related to 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide. A study on a novel radioligand for imaging the AT1 angiotensin receptor with PET highlights the application of such compounds in medical imaging and diagnostics (Mathews et al., 2004).
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-6-4-5-13(11-14)15-8-9-18(24)22(21-15)12-17(23)20-16-7-2-3-10-19-16/h2-11H,12H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOJGGZPPLCURS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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